Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
Brand Name: Vulcanchem
CAS No.: 1246818-19-8
VCID: VC0132479
InChI: InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1
SMILES: CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
Molecular Formula: C11H12Cl2N2O4
Molecular Weight: 309.11 g/mol

Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2

CAS No.: 1246818-19-8

Cat. No.: VC0132479

Molecular Formula: C11H12Cl2N2O4

Molecular Weight: 309.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 - 1246818-19-8

Specification

CAS No. 1246818-19-8
Molecular Formula C11H12Cl2N2O4
Molecular Weight 309.11 g/mol
IUPAC Name ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate
Standard InChI InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1
Standard InChI Key NSGVBEKJYQRLIP-UFYQYTSASA-N
Isomeric SMILES CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
SMILES CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
Canonical SMILES CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator